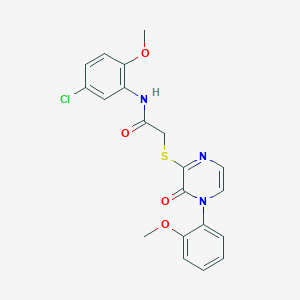

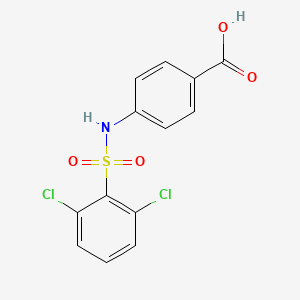

![molecular formula C19H17N3O2 B2427686 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 30196-48-6](/img/structure/B2427686.png)

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Structure and Interactions

- A study by Avasthi et al. (2002) investigated the isomeric compounds of pyrazolo[3,4-d]pyrimidine, including derivatives similar to 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. They found different crystallization behaviors and molecular interactions, such as C-H...O hydrogen bonds and pi-pi stacking interactions in these structures (Avasthi et al., 2002).

Synthesis and Derivatives

- Kaur et al. (2013) described the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, which are closely related to the compound of interest. They used a 1,3-dipolar cycloaddition reaction with nitrilimines, yielding these derivatives as single isomers through a concerted pathway (Kaur, Singh, & Singh, 2013).

Potential Therapeutic Applications

- Research by Marcotte et al. (2003) on pyrrolo[3,2-d]pyrimidines, which share a similar core structure with the compound , synthesized derivatives for potential applications in medicinal chemistry. They added elements of molecular diversity onto the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003).

Chemical Characterization

- A study by Martiskainen et al. (2007) on the mass spectra of benzyl-substituted imidazo[1,2-a]pyrimidine-5,7(1H,6H)-dione derivatives, which are structurally similar, revealed insights into the effects of substituents on fragmentation patterns, potentially useful for chemical analysis of related compounds (Martiskainen et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Based on the biological activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that it may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

6-benzyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-18-16-15(12-22(18)11-13-7-3-1-4-8-13)20-19(24)21-17(16)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWXZZCZUMAWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

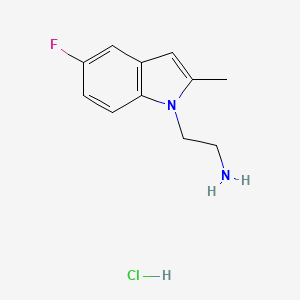

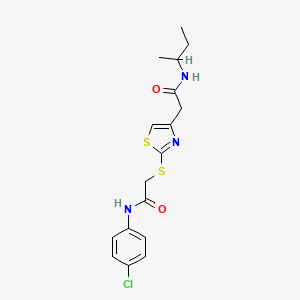

![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

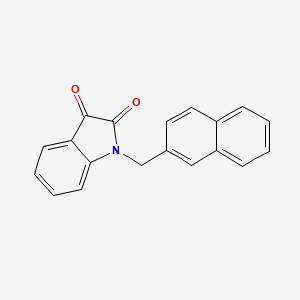

![N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de](/img/structure/B2427618.png)

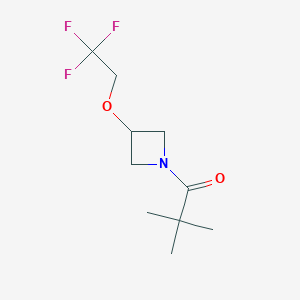

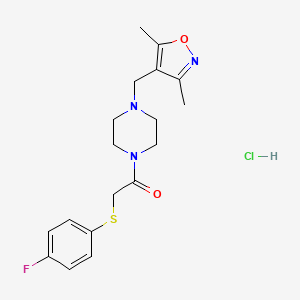

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)